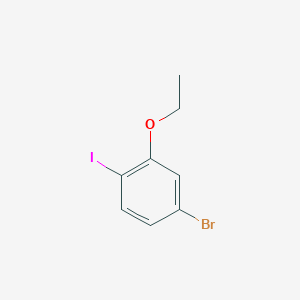

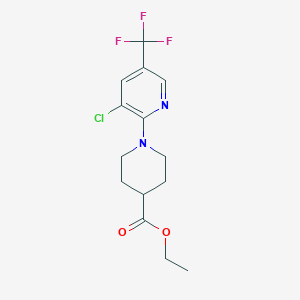

![molecular formula C12H9N3 B1393029 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 918511-92-9](/img/structure/B1393029.png)

5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

Vue d'ensemble

Description

“5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic compound that contains a pyridine ring. Pyridine is a basic heterocyclic organic compound, similar to benzene, but with one CH group replaced by nitrogen . The pyridine ring is often used in the synthesis of pharmaceuticals and is found in many important natural products, such as alkaloids .

Synthesis Analysis

The synthesis of pyridine derivatives often involves multicomponent reactions . For instance, the Hantzsch pyridine synthesis involves a condensation reaction of β-ketoesters, aldehydes, and ammonia . In another study, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .Molecular Structure Analysis

Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms. All six of these atoms are sp2 hybridized, meaning they each have a p orbital perpendicular to the plane of the ring, which allows the ring to be fully conjugated . The lone pair electrons on pyridine’s nitrogen are contained in an sp2 orbital that lies in the same plane as the ring and does not overlap with the p orbitals of the ring .Chemical Reactions Analysis

Pyridine compounds are known to undergo a variety of chemical reactions. For instance, they can react with Grignard reagents to form 2-substituted pyridines . They can also undergo cross-coupling reactions with aryl bromides to form biaryl building blocks .Applications De Recherche Scientifique

Antibacterial Agents

The derivatives of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine have been synthesized and characterized for their potential as antibacterial agents. These compounds have shown activity against various microorganisms, including both Gram-positive and Gram-negative bacteria . The structural motif of the compound contributes to its ability to interact with bacterial cell components, thereby inhibiting growth or killing the bacteria.

Optical Materials

This compound’s derivatives have been explored for their optical properties, particularly in the context of microwave-assisted synthesis . The optical and theoretical characterization of these derivatives indicates their potential use in materials science, especially due to their photoluminescent properties and large Stokes shift . These features make them suitable for applications in light-emitting devices and sensors.

Antimicrobial and Antiviral Activities

Research has demonstrated that pyridine compounds, including 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine , exhibit significant antimicrobial and antiviral activities. They have been tested against a panel of bacterial strains, yeasts, and filamentous fungi, showing promising results . This broad-spectrum activity makes them valuable in the development of new antimicrobial and antiviral drugs.

Herbicidal and Antifungal Applications

Certain derivatives of this compound have been found to possess herbicidal activities against plants like Brassica campestris . Moreover, they have shown antifungal activities against pathogens such as P. piricola , comparable to commercial fungicides . These properties are beneficial for agricultural applications, providing a basis for developing new herbicides and fungicides.

Medicinal Chemistry

In medicinal chemistry, the presence of pyridine nitrogen in compounds like 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is traditionally assumed to be protonated in enzyme active sites. This protonation can provide resonance stabilization of carbanionic intermediates, which is crucial in various biological processes. Compounds with this structure have shown high activity, which may be attributed to the pyridyl group’s position and the presence of nitrogen .

Mécanisme D'action

While the specific mechanism of action for “5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine” is not mentioned in the search results, pyridine derivatives have been studied for their inhibitory activity against various kinases . For example, pyrazolo[3,4-b]pyridine derivatives have been evaluated as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation .

Propriétés

IUPAC Name |

5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-10(7-13-4-1)11-6-9-3-5-14-12(9)15-8-11/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBIBMXDDURRQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN=C3C(=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680018 | |

| Record name | 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

918511-92-9 | |

| Record name | 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

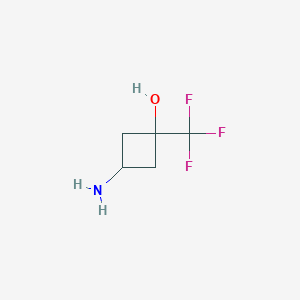

![4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392946.png)

![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol](/img/structure/B1392953.png)

![2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B1392955.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol](/img/structure/B1392957.png)

![1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine](/img/structure/B1392958.png)

![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1392959.png)

![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1392967.png)

![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1392969.png)